
(Trifluoromethylthio)copper(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trifluoromethylthio)copper(I) is a compound that has garnered significant interest in the field of organofluorine chemistry. The trifluoromethylthio group (SCF₃) is known for its strong electron-withdrawing properties, which can significantly alter the chemical and physical properties of molecules. This compound is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science due to its ability to introduce the SCF₃ group into organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (Trifluoromethylthio)copper(I) typically involves the reaction of copper(I) salts with trifluoromethylthiolating agents. One common method is the reaction of copper(I) iodide with trifluoromethylthiolating reagents such as trifluoromethylthiolating agents like (phen)CuSCF₃ or (bpy)CuSCF₃ . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of (Trifluoromethylthio)copper(I) is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(Trifluoromethylthio)copper(I) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the SCF₃ group is transferred to an organic substrate.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Common reagents used in reactions with (Trifluoromethylthio)copper(I) include diazonium salts, aryl halides, and other electrophilic substrates. The reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the transfer of the SCF₃ group .
Major Products
The major products formed from these reactions are typically trifluoromethylthiolated organic compounds, which have enhanced stability, lipophilicity, and metabolic properties .
Wissenschaftliche Forschungsanwendungen
(Trifluoromethylthio)copper(I) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (Trifluoromethylthio)copper(I) exerts its effects involves the transfer of the SCF₃ group to an organic substrate. This process typically involves the formation of a copper(I) complex with the substrate, followed by the transfer of the SCF₃ group through a nucleophilic substitution or radical mechanism . The molecular targets and pathways involved depend on the specific reaction and substrate used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Trifluoromethyl)copper(I): Similar to (Trifluoromethylthio)copper(I), this compound is used for introducing the CF₃ group into organic molecules.
(Difluoromethylthio)copper(I): This compound introduces the SCF₂H group, which has different electronic and steric properties compared to the SCF₃ group.
Uniqueness
(Trifluoromethylthio)copper(I) is unique due to the strong electron-withdrawing properties of the SCF₃ group, which can significantly alter the reactivity and properties of the resulting compounds. This makes it particularly valuable in the synthesis of molecules with enhanced stability and bioavailability .
Eigenschaften
Molekularformel |
CCuF3S |
|---|---|
Molekulargewicht |
164.62 g/mol |
IUPAC-Name |
copper(1+);trifluoromethanethiolate |
InChI |
InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H;/q;+1/p-1 |
InChI-Schlüssel |
BCCLDZVXWYCMMP-UHFFFAOYSA-M |
Kanonische SMILES |
C(F)(F)(F)[S-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)

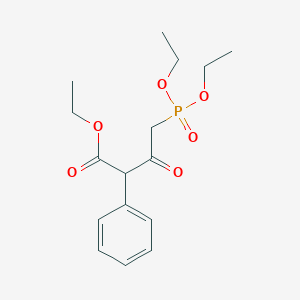

![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
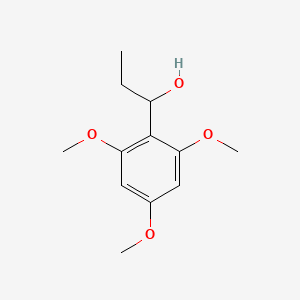
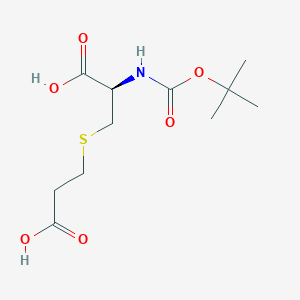
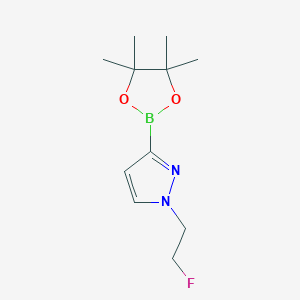
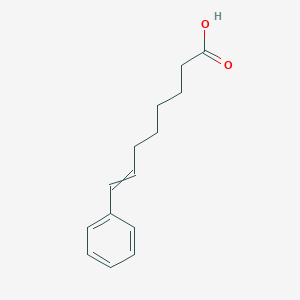
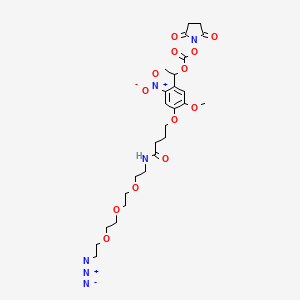
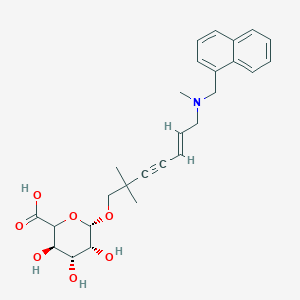
![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)

